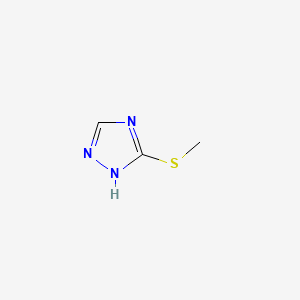

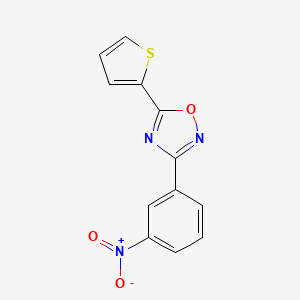

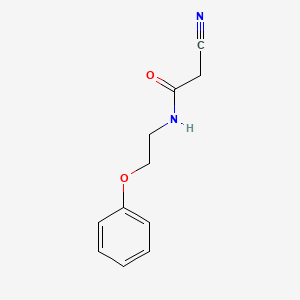

![molecular formula C5H4N4 B1296867 1,2,4-Triazolo[4,3-b]pyridazin CAS No. 274-83-9](/img/structure/B1296867.png)

1,2,4-Triazolo[4,3-b]pyridazin

Übersicht

Beschreibung

1,2,4-Triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C5H4N4 . It has an average mass of 120.112 Da and a mono-isotopic mass of 120.043594 Da . It is used in the synthesis of various derivatives and has been studied for its potential applications in different fields .

Synthesis Analysis

The preparation of some derivatives of the [1,2,4]triazolo[4,3-b]pyridazine system from ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate has been reported . A general approach to ethyl N-benzoyl-α-hetero-aryl-glycinates based on the annulation of the 1,2,4-triazole ring on the suitably substituted azine or fused azine derivative has been elaborated .Molecular Structure Analysis

The molecular structure of 1,2,4-Triazolo[4,3-b]pyridazine has been studied in various contexts. For instance, the crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors has been reported .Chemical Reactions Analysis

The reactions of 1,2,4-Triazolo[4,3-b]pyridazine have been studied in the context of synthesizing novel derivatives. For example, the reaction of 1 with hot 1 M sodium hydroxide solution took place on the ethoxycarbonyl group and at the position 6 of the triazolopyridazine system to give 3, which underwent decarboxylation in hot ethanol affording benzamide 4 .Physical And Chemical Properties Analysis

1,2,4-Triazolo[4,3-b]pyridazine has a density of 1.5±0.1 g/cm3, a molar refractivity of 33.6±0.5 cm3, and a molar volume of 80.7±7.0 cm3 . It has 4 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Die 1,2,4-Triazolo[4,3-b]pyridazin-Verbindungen wurden in der medizinischen Chemie verwendet. Sie haben sich als potenziell wirksam bei der Hemmung der mesenchymal-epithelialen Übergangsfaktors (c-Met) Protein-Kinase gezeigt . Diese Hemmung ist entscheidend bei der Krebsbehandlung, da c-Met eine bedeutende Rolle beim Wachstum, Überleben und der Metastasierung von Krebszellen spielt .

GABA A-Modulierende Aktivität

Diese Verbindungen haben auch eine GABA A-allostere modulierende Aktivität gezeigt . GABA A-Rezeptoren sind eine Art von Neurotransmitter-Rezeptoren und wichtige Zielstrukturen für eine Reihe von Therapeutika, darunter Anxiolytika, Sedativa und Antikonvulsiva .

Verwendung in Solarzellen

This compound-Verbindungen wurden in Polymere eingearbeitet, um in Solarzellen verwendet zu werden . Die einzigartigen strukturellen Eigenschaften dieser Verbindungen machen sie geeignet, um die Effizienz von Solarzellen zu verbessern .

BACE-1-Hemmung

Diese Verbindungen haben eine BACE-1-Hemmung gezeigt . BACE-1 ist ein Schlüsselenzym bei der Produktion von Amyloid-beta, einem Protein, das Plaques im Gehirn von Alzheimer-Patienten bildet. Daher werden BACE-1-Inhibitoren als potenzielle Behandlungen für die Alzheimer-Krankheit untersucht .

Antikrebsaktivität

Das 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin-Gerüst, eine verwandte Struktur zu this compound, hat diverse pharmakologische Aktivitäten gezeigt, darunter Antikrebsaktivität .

Antibakterielle Aktivität

Diese Verbindung hat auch eine antimikrobielle Aktivität gezeigt, was sie zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe macht .

Analgetische und entzündungshemmende Aktivität

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin hat analgetische und entzündungshemmende Aktivitäten gezeigt, was auf eine mögliche Verwendung bei der Schmerzbehandlung und Behandlung von entzündlichen Erkrankungen hindeutet .

Enzymhemmung

Diese Verbindung hat sich als potenzieller Enzymhemmer gezeigt, darunter Carbonanhydrase-Hemmer, Cholinesterase-Hemmer, alkalische Phosphatase-Hemmer, Anti-Lipase-Aktivität und Aromatase-Hemmer . Diese Enzymhemmung hat verschiedene therapeutische Anwendungen, darunter die Behandlung von Glaukom, Alzheimer-Krankheit, Fettleibigkeit und Brustkrebs .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have shown inhibitory activity against c-met protein kinase , and have been used in the construction of low-sensitivity high-energy materials .

Mode of Action

It’s known that similar compounds have exhibited excellent anti-tumor activity against various cancer cell lines .

Biochemical Pathways

Related compounds have been noted for their role in medicinal chemistry, such as c-met inhibition or gaba a modulating activity .

Result of Action

1,2,4-Triazolo[4,3-b]pyridazine has been used to construct new low-sensitivity high-energy materials . Two exemplary compounds were synthesized and characterized, and their properties, including detonation velocities and pressures, were evaluated based on their densities and heats of formation . They were found to be highly energetic materials with low sensitivities and good thermostability .

Action Environment

It’s worth noting that the onset decomposition temperatures of the synthesized compounds were measured, indicating a consideration of thermal stability .

Eigenschaften

IUPAC Name |

[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-5-8-6-4-9(5)7-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRACHDVMKITFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341964 | |

| Record name | 1,2,4-Triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

274-83-9 | |

| Record name | 1,2,4-Triazolo[4,3-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches for 1,2,4-triazolo[4,3-b]pyridazines?

A1: Several methods have been explored for synthesizing 1,2,4-triazolo[4,3-b]pyridazines. Common strategies include:

- Cyclocondensation of hydrazinopyridazines with orthoesters: This method involves reacting substituted hydrazinopyridazines with orthoesters to form the triazole ring. [, ]

- Oxidative cyclization of hydrazone analogs: Another approach utilizes substituted hydrazinopyridazines, converting them to hydrazone analogs, followed by oxidative cyclization, often using nitrobenzene as an oxidizing agent. [, ]

- Multicomponent reactions: Researchers have also employed multicomponent reactions (MCRs) for efficient synthesis, offering advantages like high yields and reduced reaction steps. []

Q2: What is the molecular formula and weight of 1,2,4-triazolo[4,3-b]pyridazine?

A2: The molecular formula of the unsubstituted 1,2,4-triazolo[4,3-b]pyridazine is C5H4N4, and its molecular weight is 116.10 g/mol.

Q3: What spectroscopic data is available for characterizing 1,2,4-triazolo[4,3-b]pyridazines?

A3: Researchers utilize various spectroscopic techniques for structural characterization, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide valuable information about the compound's structure, proton, and carbon environments. [, ]

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule through their characteristic absorption bands. []

- Mass spectrometry (MS): MS provides information about the compound's molecular weight and fragmentation pattern, aiding in structural elucidation. []

- X-ray diffraction: X-ray diffraction analysis allows for determining the compound's crystal structure, revealing bond lengths, angles, and intermolecular interactions. [, , ]

Q4: How do structural modifications of 1,2,4-triazolo[4,3-b]pyridazine impact its biological activity?

A4: Research demonstrates that even subtle alterations to the 1,2,4-triazolo[4,3-b]pyridazine scaffold significantly impact its biological activity, including:

- Substituents at the 3- and 6-positions: Modifications at these positions are particularly influential. For instance, introducing aryl groups at the 6-position can enhance binding affinity to specific targets. [, ]

- Presence of halogen atoms: Incorporating halogen atoms, especially fluorine, has been shown to modulate potency and selectivity towards specific targets. [, ]

- Introduction of bulky groups: Adding bulky groups, like tert-butyl, can influence the compound's interaction with target proteins and subsequently affect its pharmacological profile. [, ]

Q5: Can you provide examples of how specific structural changes have led to desirable pharmacological effects?

A5:

- Anxiolytic activity without sedation: Researchers developed 7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023), a compound with selective agonist activity at the α2 and α3 subtypes of GABAA receptors, while acting as an antagonist at the α1 and α5 subtypes. This selectivity profile translated into potent anxiolytic effects in animal models without causing sedation, a common side effect of traditional benzodiazepines. [, , ]

- Antitubulin activity: Replacing the isomerizable linker of the anticancer agent combretastatin A-4 (CA-4) with the rigid 1,2,4-triazolo[4,3-b]pyridazine scaffold led to the development of potent antitubulin agents. In particular, compound 4q with a 3-amino-4-methoxyphenyl group at the 6-position demonstrated potent antiproliferative activity against various cancer cell lines by effectively inhibiting tubulin polymerization. []

Q6: What are the potential therapeutic applications of 1,2,4-triazolo[4,3-b]pyridazines?

A6: 1,2,4-triazolo[4,3-b]pyridazines exhibit a wide range of biological activities, making them promising candidates for various therapeutic applications:

- Anxiolytics: Compounds like TPA023, with selective activity at specific GABAA receptor subtypes, show promise as anxiolytics with potentially reduced side effects compared to traditional benzodiazepines. [, , ]

- Anticancer agents: Derivatives like compound 4q have demonstrated potent antitubulin activity, making them attractive candidates for developing new anticancer therapies. []

- Anti-inflammatory agents: Some 1,2,4-triazolo[4,3-b]pyridazine derivatives have shown potential as modulators of tumor necrosis factor alpha (TNFα), a critical mediator in inflammatory responses, suggesting potential applications for treating inflammatory disorders. []

- Antibacterial and antifungal agents: Several studies have reported on the antibacterial and antifungal properties of certain 1,2,4-triazolo[4,3-b]pyridazine derivatives. [, ]

Q7: How does 1,2,4-triazolo[4,3-b]pyridazine interact with its target to exert its biological effects?

A7: The specific interaction mechanism varies depending on the target and the substituents present on the 1,2,4-triazolo[4,3-b]pyridazine scaffold:

- GABAA receptor modulation: Compounds like TPA023 bind to the benzodiazepine binding site on GABAA receptors, modulating the receptor's response to GABA, the primary inhibitory neurotransmitter in the central nervous system. [, , ]

- Tubulin polymerization inhibition: Antitubulin agents like compound 4q bind to tubulin, a protein crucial for cell division, and prevent its polymerization into microtubules, ultimately leading to cell cycle arrest and apoptosis. []

Q8: What is known about the ADME (absorption, distribution, metabolism, excretion) profile of 1,2,4-triazolo[4,3-b]pyridazines?

A8: While research on the ADME profile of the entire class is limited, studies on specific derivatives like TPA023 provide valuable insights:

- Absorption: TPA023 is well-absorbed after oral administration in humans, reaching peak plasma concentrations within approximately 2 hours. []

- Metabolism: TPA023 undergoes extensive metabolism in humans, primarily via tert-butyl hydroxylation, N-deethylation, and direct N-glucuronidation. []

- Excretion: Following oral administration, the majority of TPA023-derived radioactivity is excreted in urine and feces, with a higher proportion found in urine. []

Q9: How is computational chemistry employed in the research of 1,2,4-triazolo[4,3-b]pyridazines?

A9: Computational chemistry plays a significant role in understanding the properties and behavior of this compound class:

- Molecular modeling: Researchers use molecular modeling techniques to visualize and analyze the three-dimensional structure of 1,2,4-triazolo[4,3-b]pyridazine derivatives. These models help understand the compound's interaction with its biological targets and guide the design of new analogs with improved properties. []

- Quantitative structure-activity relationship (QSAR) studies: QSAR models are developed to correlate the biological activity of a series of compounds with their structural features. These models assist in predicting the activity of new analogs and prioritizing the synthesis of promising candidates. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

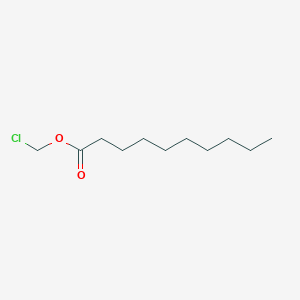

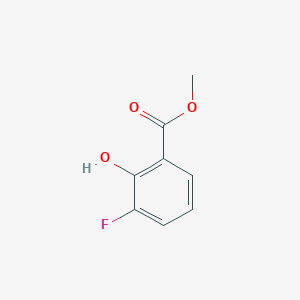

![5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B1296794.png)

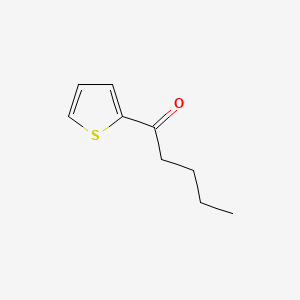

![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)